molecular formula C6H7BBrNO2 B1381224 (2-Bromo-5-methylpyridin-3-yl)boronic acid CAS No. 2096338-41-7

(2-Bromo-5-methylpyridin-3-yl)boronic acid

Cat. No. B1381224
CAS RN: 2096338-41-7
M. Wt: 215.84 g/mol
InChI Key: FIQQCWZNBDBURU-UHFFFAOYSA-N
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Description

“(2-Bromo-5-methylpyridin-3-yl)boronic acid” is an organic chemical synthesis intermediate . It is also known by other names such as “6-Bromopyridine-3-boronic acid”, “6-Bromo-3-pyridinylboronic acid”, “2-Bromo-5-pyridinylboronic acid”, and "2-Bromopyridine-5-boronic acid" .


Molecular Structure Analysis

The molecular formula of “(2-Bromo-5-methylpyridin-3-yl)boronic acid” is C6H7BBrNO2 . For more detailed structural information, you may refer to dedicated chemical databases or software.


Chemical Reactions Analysis

Boronic acids, including “(2-Bromo-5-methylpyridin-3-yl)boronic acid”, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Physical And Chemical Properties Analysis

“(2-Bromo-5-methylpyridin-3-yl)boronic acid” is slightly soluble in water . The molecular weight is 215.841 g/mol . For more detailed physical and chemical properties, you may refer to dedicated chemical databases or software.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the targets can be considered as the organic groups participating in this reaction.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction that is widely applied in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of different organic groups .

Pharmacokinetics

It’s worth noting that the compound’s success in suzuki-miyaura cross-coupling reactions is attributed to its relatively stable, readily prepared, and generally environmentally benign nature .

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, contributing to various applications in organic synthesis .

Future Directions

Boronic acids have not been widely studied in Medicinal Chemistry, but the interest for these compounds, mainly boronic acids, has been growing . They have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

(2-bromo-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQQCWZNBDBURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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